molecular formula C17H25ClN3O2P B15052599 4-Chloro-N-(di(piperidin-1-yl)phosphoryl)benzamide CAS No. 927681-48-9

4-Chloro-N-(di(piperidin-1-yl)phosphoryl)benzamide

Katalognummer: B15052599
CAS-Nummer: 927681-48-9
Molekulargewicht: 369.8 g/mol
InChI-Schlüssel: LWQVGGHOXWDEHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-N-(di(piperidin-1-yl)phosphoryl)benzamide is a chemical compound with the molecular formula C17H25ClN3O2P and a molecular weight of 369.83 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(di(piperidin-1-yl)phosphoryl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with di(piperidin-1-yl)phosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high-purity products suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-N-(di(piperidin-1-yl)phosphoryl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidation states of the phosphorus atom .

Wissenschaftliche Forschungsanwendungen

4-Chloro-N-(di(piperidin-1-yl)phosphoryl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Chloro-N-(di(piperidin-1-yl)phosphoryl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(piperidin-4-yl)benzamide: Shares a similar benzamide structure but lacks the phosphoryl group.

    4-Chlorobenzamide: Similar aromatic structure but without the piperidinyl and phosphoryl groups.

Uniqueness

4-Chloro-N-(di(piperidin-1-yl)phosphoryl)benzamide is unique due to the presence of both the chloro and di(piperidin-1-yl)phosphoryl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler benzamide derivatives .

Eigenschaften

CAS-Nummer

927681-48-9

Molekularformel

C17H25ClN3O2P

Molekulargewicht

369.8 g/mol

IUPAC-Name

4-chloro-N-di(piperidin-1-yl)phosphorylbenzamide

InChI

InChI=1S/C17H25ClN3O2P/c18-16-9-7-15(8-10-16)17(22)19-24(23,20-11-3-1-4-12-20)21-13-5-2-6-14-21/h7-10H,1-6,11-14H2,(H,19,22,23)

InChI-Schlüssel

LWQVGGHOXWDEHG-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)P(=O)(NC(=O)C2=CC=C(C=C2)Cl)N3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.